molecular formula C16H18N2 B1664434 Agroclavine CAS No. 548-42-5

Agroclavine

Cat. No.: B1664434
CAS No.: 548-42-5
M. Wt: 238.33 g/mol
InChI Key: XJOOMMHNYOJWCZ-UHFFFAOYSA-N
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Description

Agroclavine is an ergot alkaloid belonging to the group of clavine alkaloids. It is a naturally occurring compound produced by fungi, particularly those in the Clavicipitaceae family. This compound has a chemical formula of C16H18N2 and a molecular weight of 238.33 g/mol . It is structurally characterized by a tetracyclic ergoline ring system with methyl groups at positions 6 and 8 . Historically, this compound has been used in the synthesis of ergot-based drugs .

Mechanism of Action

Target of Action

Agroclavine primarily targets the D (1A) dopamine receptor . This receptor is a G-protein coupled amine receptor, and its activity is mediated by G proteins which activate adenylyl cyclase .

Mode of Action

This compound interacts with its targets in a complex manner. It acts as a partial agonist or antagonist at adrenergic, dopaminergic, and serotonergic receptors . The interaction of this compound with these receptors can lead to changes in cellular signaling and function .

Biochemical Pathways

This compound is involved in the biosynthesis of ergot alkaloids . The conversion of this compound to lysergic acid involves the cumulative transfer of six electrons during oxidation of the methyl group at C-17, and the isomerization of a double bond between carbons C-8 and C-9, that occurs in this compound and elymoclavine, to carbons C-9 and C-10 that is present in lysergic acid .

Pharmacokinetics

Like other ergot alkaloids, it is likely that this compound is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

This compound and its derivatives have been found to exert potent and selective cytostatic effects . These compounds have been investigated for their potential use as antineoplastic drugs .

Action Environment

Environmental factors can influence the production and action of this compound. Stress, starvation, or supplementation with nutrients such as amino acids, phosphate, and nitrogen can increase or suppress the production of this compound . The environmental conditions can also affect the stability and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Agroclavine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with neurotransmitter receptors, particularly D1 dopamine and α1-adrenoceptors. These interactions result in the modulation of neurotransmitter release and signal transduction pathways . Additionally, this compound has been shown to enhance natural killer cell activity, increase interleukin-2 and interferon-gamma production, and prolong the survival time of tumor-bearing mice . These effects are mediated through its interaction with immune cells and cytokines.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In immune cells, this compound enhances the activity of natural killer cells, leading to increased cytotoxicity against tumor cells . It also stimulates the production of interleukin-2 and interferon-gamma, which are crucial for immune response modulation . In cancer cells, this compound has been shown to inhibit tumor growth by inducing cytotoxicity and apoptosis . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse pharmacological effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with neurotransmitter receptors and other biomolecules. This compound acts as a partial agonist at D1 dopamine and α1-adrenoceptor sites, leading to the activation of downstream signaling pathways . This activation results in the modulation of neurotransmitter release and signal transduction. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in tumor growth, thereby exerting its antineoplastic effects . The binding of this compound to these receptors and enzymes triggers conformational changes that modulate their activity and downstream signaling events .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been shown to enhance natural killer cell activity and cytokine production in vitro . Its effects can vary depending on the experimental conditions and duration of exposure. In vivo studies have demonstrated that this compound increases natural killer cell activity under non-stress conditions but diminishes it under stress conditions . Additionally, this compound’s stability and degradation over time can influence its pharmacological effects, necessitating careful consideration of experimental parameters .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rats, this compound has been shown to enhance natural killer cell activity at lower doses (0.05 mg/kg) but diminish it at higher doses (0.5 mg/kg) under stress conditions . High doses of this compound have also been associated with increased levels of biochemical markers such as creatine kinase MB and alanine aminotransferase, indicating potential toxicity to cardiac and liver functions . In hamsters, higher doses of this compound (6 mg/kg and 10 mg/kg) severely retarded avoidance learning, whereas lower doses (2 mg/kg) showed no significant effect .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its transformation into lysergic acid amide by the fungus Claviceps purpurea . This transformation involves the role of the δ8 double bond in this compound, which is crucial for its conversion to lysergic acid amide . Additionally, this compound interacts with various enzymes and cofactors involved in its biosynthesis and metabolism, contributing to its pharmacological effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound’s localization and accumulation within specific tissues can influence its pharmacological effects and toxicity. Long-term exposure to this compound and other ergoline alkaloids can lead to conditions such as ergotism, characterized by convulsive and gangrenous symptoms .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. Studies have shown that altering the intracellular localization of this compound pathway proteins can enhance its biosynthesis and accumulation . For instance, relocating the enzyme DmaW from the peroxisome to the endoplasmic reticulum improved protein expression and accelerated this compound accumulation . This compartmentalization strategy highlights the importance of subcellular localization in optimizing this compound production and its pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Agroclavine can be synthesized through the biotransformation of other ergot alkaloids. One common method involves the hydroxylation of chanoclavine to produce this compound . This process can be carried out using plant cell suspension cultures, which offer a manageable submerged cultivation environment with significant biochemical potential .

Industrial Production Methods: In industrial settings, this compound is typically produced through the fermentation of specific fungal strains. For example, the mutant Claviceps sp. strain c106 can be cultivated in a complex medium containing sucrose, citric acid, and yeast extract to yield this compound . The content of this compound reaches its maximum concentration on days 15-16 of cultivation .

Chemical Reactions Analysis

Types of Reactions: Agroclavine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of this compound to elymoclavine, which is catalyzed by cytochrome P450 monooxygenases . This oxidation process involves the conversion of the C8-linked methyl group to a hydroxyl group .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Festuclavine
  • Pyroclavine
  • Elymoclavine
  • Ergotamine

Properties

IUPAC Name

7,9-dimethyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-10-6-13-12-4-3-5-14-16(12)11(8-17-14)7-15(13)18(2)9-10/h3-6,8,13,15,17H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOOMMHNYOJWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10970144
Record name 6,8-Dimethyl-8,9-didehydroergoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548-42-5
Record name Agroclavine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93132
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,8-Dimethyl-8,9-didehydroergoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8,9-didehydro-6,8-dimethylergoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.135
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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